
L-Valyl-N-(4-nitrophenyl)-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-N-(4-nitrophenyl)-L-prolinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of valine, a nitrophenyl group, and prolinamide, which contribute to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-valine and L-proline derivatives with a nitrophenyl group. The process often includes the use of protecting groups to ensure selective reactions. Common reagents used in the synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
L-Valyl-N-(4-nitrophenyl)-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of L-Valyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, altering their activity. The compound may also affect cellular pathways by modulating protein-protein interactions and signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-L-asparagine: Shares the nitrophenyl group but has different amino acid residues.
L-Valyl-N-{2-[(4-nitrophenyl)amino]ethyl}glycinamide: Similar structure with variations in the amino acid sequence.
Uniqueness
L-Valyl-N-(4-nitrophenyl)-L-prolinamide is unique due to its specific combination of valine, nitrophenyl, and prolinamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
90145-74-7 |
|---|---|
Formule moléculaire |
C16H22N4O4 |
Poids moléculaire |
334.37 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N4O4/c1-10(2)14(17)16(22)19-9-3-4-13(19)15(21)18-11-5-7-12(8-6-11)20(23)24/h5-8,10,13-14H,3-4,9,17H2,1-2H3,(H,18,21)/t13-,14-/m0/s1 |
Clé InChI |
IZJZFWGCOQBAJI-KBPBESRZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
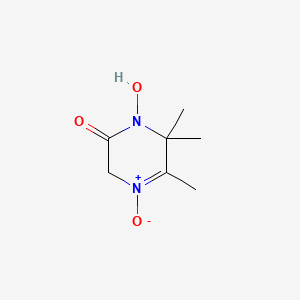
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)

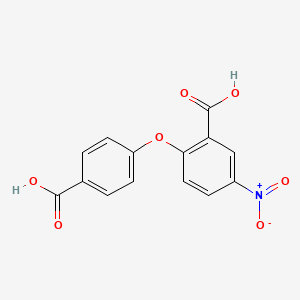
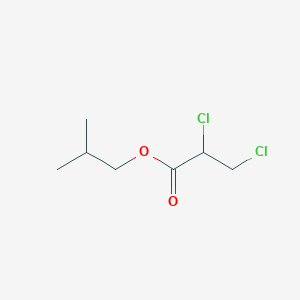
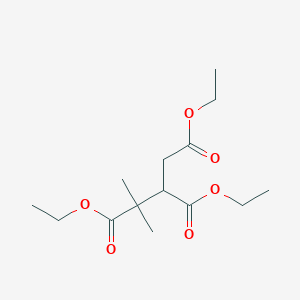

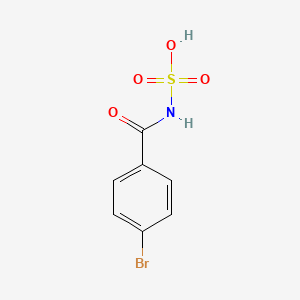
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)

![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)
